![molecular formula C10H12N2OS B2457109 1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one CAS No. 1040130-00-4](/img/structure/B2457109.png)

1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

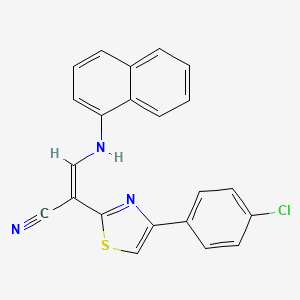

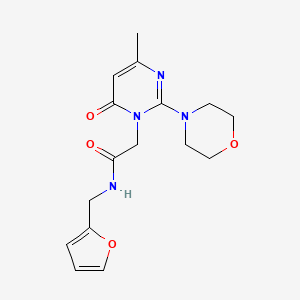

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Applications De Recherche Scientifique

Pharmaceuticals and Biologically Active Compounds

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are omnipresent structural motifs of these substances .

Chiral Auxiliaries

Substituted imidazolidin-2-ones, such as “1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one”, are also important synthetic intermediates that can be transformed into a broad variety of complex structures . They represent a useful class of chiral auxiliaries for asymmetric transformations .

Organic Syntheses

Imidazolidin-2-ones are intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .

Catalytic Synthesis

The catalytic synthesis of imidazolidin-2-ones has seen recent advances . This includes the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Environmental-friendly Protocols

Substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Synthesis of Derivatives

3-substituted 5-phenylimidazolidin-2,4-dione and 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one derivatives were synthesized in two steps by reacting phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate . This indicates the potential for creating a variety of derivatives from imidazolidin-2-ones.

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are found in several commercially available drugs . Therefore, “1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one”, being an imidazole derivative, might have potential applications in drug development.

Propriétés

IUPAC Name |

1-(4-methylsulfanylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRPJVZRAULHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457031.png)

![(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2457035.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2457039.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2457043.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2457044.png)

![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)